N-(3-fluorophenyl)-2-({3-phenyl-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl}sulfanyl)acetamide
Description
This compound features a 1,4-diazaspiro[4.6]undeca-1,3-diene core, a bicyclic system with nitrogen atoms at positions 1 and 4. The fluorine atom on the phenyl ring introduces electron-withdrawing effects, influencing solubility and binding affinity.
Properties
IUPAC Name |
N-(3-fluorophenyl)-2-[(2-phenyl-1,4-diazaspiro[4.6]undeca-1,3-dien-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3OS/c24-18-11-8-12-19(15-18)25-20(28)16-29-22-21(17-9-4-3-5-10-17)26-23(27-22)13-6-1-2-7-14-23/h3-5,8-12,15H,1-2,6-7,13-14,16H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVFSMHRZIAJTSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC(=CC=C3)F)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
Spiro Ring Size and Substitution
- Target Compound : Spiro[4.6] system (11-membered bicyclic structure) with a phenyl group at position 3.
- Analog 1 (): Spiro[4.4] (9-membered) and spiro[4.5] (10-membered) systems.
- Analog 2 () : Spiro[4.6] with a 5-chloro-2,4-dimethoxyphenyl substituent. The chloro and methoxy groups increase molecular weight (494.03 g/mol) and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
Acetamide Substituents
- Target Compound: 3-fluorophenyl group.
- Analog 3 (): 3-Chloro-4-fluorophenyl group. The chloro substitution adds steric bulk and electron-withdrawing effects, increasing molecular weight (443.96 g/mol vs. ~424–428 g/mol for non-chlorinated analogs) .
- Analog 4 () : 4-fluorophenyl on the spiro core paired with a 3,4-dimethoxyphenyl acetamide. Methoxy groups enhance electron-donating effects, altering electronic distribution compared to fluorine .
Physicochemical Properties
Key Observations :
- Chlorine or methoxy substitutions increase molecular weight and lipophilicity (e.g., 494.03 g/mol for C250-0697 vs. ~423.5 g/mol for the target compound).
- Fluorine’s smaller size and electronegativity may improve target selectivity compared to bulkier groups like methoxy .
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